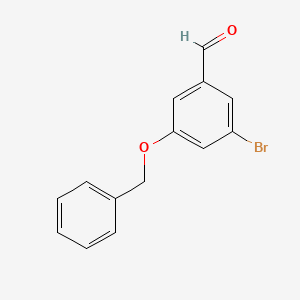

![molecular formula C14H18N4OS B6341400 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-79-3](/img/structure/B6341400.png)

1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

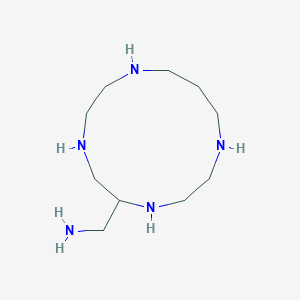

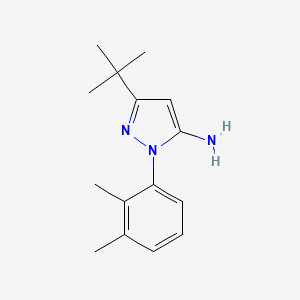

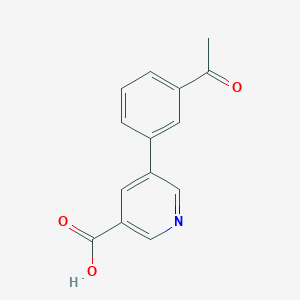

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods. One common method for synthesizing 1-(3-chlorophenyl)piperazine, a similar compound, involves the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the solubility, melting point, and boiling point could vary significantly depending on the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

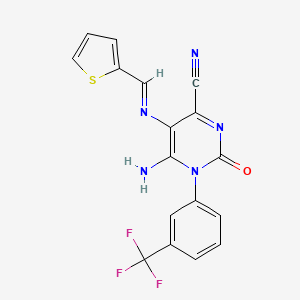

Anticancer Activity

The compound exhibits promising anticancer properties. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines. Mechanistic studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations are needed to optimize its efficacy and safety for clinical use .

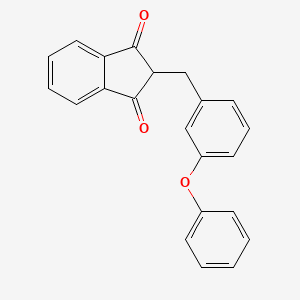

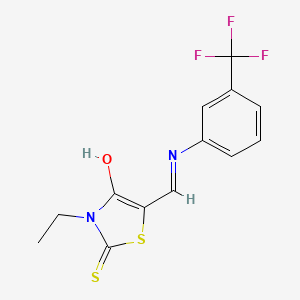

Anti-Inflammatory and Antioxidant Effects

Studies have demonstrated that this compound possesses anti-inflammatory and antioxidant activities. It can mitigate oxidative stress and reduce inflammation, making it relevant for conditions such as skin aging and inflammatory diseases. For instance, in mouse skin models, it reduced UVB-induced MMP-1, interleukin (IL)-6, and NF-ĸB expression, protecting against premature aging .

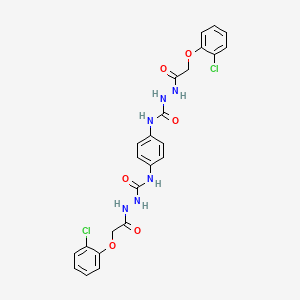

Antimicrobial Applications

The compound’s chemical structure suggests potential antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antimicrobial agents .

Neuroprotective Potential

Preliminary studies indicate that this compound could have neuroprotective effects. It may modulate neuronal function, protect against neurodegenerative diseases, and enhance cognitive function. However, further research is necessary to validate its neuroprotective mechanisms .

Cardiovascular Applications

The compound’s pharmacophore includes features relevant to cardiovascular health. Researchers have explored its vasodilatory effects, potential antiplatelet activity, and cardioprotective properties. These findings suggest its relevance in cardiovascular drug development .

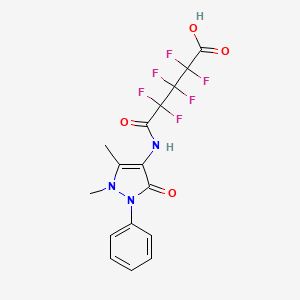

Analgesic and Anti-Inflammatory Properties

The compound’s pyrazole moiety aligns with known analgesic and anti-inflammatory agents. It may act through pathways involved in pain modulation and inflammation. Investigating its efficacy and safety in animal models and clinical trials is essential .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors such as serotonin receptors (htr3a) and dopamine receptors (drd2) in rats .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and photoaging .

Result of Action

Similar compounds have been shown to have anti-inflammatory and antiphotoaging activities, protecting skin from premature aging .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-19-12-5-3-2-4-11(12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGFIXJQYGSYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.